molecular formula C8H7Br2N3S B13578381 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1h-pyrazol-3-amine

4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B13578381
M. Wt: 337.04 g/mol
InChI Key: LWAMYHSTEQRBOU-UHFFFAOYSA-N
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Description

4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine: is a chemical compound with an intriguing structure. It combines a pyrazole ring with a bromothiophene moiety, making it an interesting candidate for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .

Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures, aqueous solvents, and functional group tolerance. The choice of boron reagent plays a crucial role in achieving successful coupling reactions.

Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using optimized conditions and efficient purification techniques.

Chemical Reactions Analysis

Reactivity: 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine can undergo various reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the pyrazole ring or the bromothiophene group can be replaced.

Common Reagents: Commonly used reagents include palladium catalysts, boron reagents (such as boronic acids or boronate esters), and halides (e.g., bromides).

Major Products: The major products depend on the specific reaction conditions and the substituents present. Functionalization at different positions within the molecule can yield diverse derivatives.

Scientific Research Applications

Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

Biology and Medicine: The compound’s unique structure may find applications in drug discovery, as it could interact with biological targets.

Industry: Its potential as a ligand, catalyst, or intermediate makes it valuable in industrial processes.

Mechanism of Action

The exact mechanism by which 4-Bromo-1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-3-amine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity to related molecules in the literature.

Properties

Molecular Formula

C8H7Br2N3S

Molecular Weight

337.04 g/mol

IUPAC Name

4-bromo-1-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7Br2N3S/c9-5-1-6(14-4-5)2-13-3-7(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12)

InChI Key

LWAMYHSTEQRBOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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